molecular formula C23H23NO3 B3584100 N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide

N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide

Cat. No.: B3584100
M. Wt: 361.4 g/mol
InChI Key: YUJGMWDAXCFPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, a phenoxy group attached to an acetamide moiety, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxyaniline, is reacted with an appropriate acylating agent to form the ethoxyphenyl intermediate.

    Coupling with Phenoxyacetic Acid: The ethoxyphenyl intermediate is then coupled with 4-(4-methylphenyl)phenoxyacetic acid under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Amide Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of the intermediate with an amine under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The phenyl rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-[4-(4-chlorophenyl)phenoxy]acetamide: Similar structure with a chlorine substituent instead of a methyl group.

    N-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)phenoxy]acetamide: Similar structure with a fluorine substituent.

    N-(2-ethoxyphenyl)-2-[4-(4-nitrophenyl)phenoxy]acetamide: Similar structure with a nitro group.

Uniqueness

N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is unique due to the specific combination of functional groups and substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-3-26-22-7-5-4-6-21(22)24-23(25)16-27-20-14-12-19(13-15-20)18-10-8-17(2)9-11-18/h4-15H,3,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJGMWDAXCFPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.